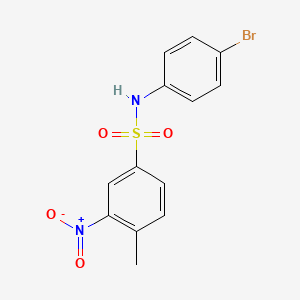

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide

Description

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a 4-bromophenyl group at the sulfonamide nitrogen, a methyl group at the 4-position, and a nitro group at the 3-position of the benzene ring (Fig. 1).

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRVMLNAXRUBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-bromonitrobenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium thiolate, dimethylformamide as solvent, elevated temperature.

Oxidation: Potassium permanganate, water as solvent, reflux conditions.

Major Products Formed

Reduction: N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide.

Substitution: N-(4-thiophenyl)-4-methyl-3-nitrobenzenesulfonamide.

Oxidation: N-(4-bromophenyl)-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and similarities between N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide and analogous sulfonamides:

Key Observations :

- Lipophilicity : The methyl group in the title compound improves lipophilicity relative to hydroxyl- or methoxy-substituted analogs, possibly affecting membrane permeability .

- Bioactivity : BOS-93 demonstrates unique dual apoptosis/autophagy induction due to extended substituents, whereas the title compound’s simpler structure may limit such multifunctionality .

Physicochemical and Spectroscopic Data

Biological Activity

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its cytotoxic effects in various cellular models. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

The biological activity of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide primarily stems from its structural components:

- Sulfonamide Group : This group can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

- Nitro Group : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may have implications in therapeutic applications.

- Cytotoxicity : Research indicates that it exhibits cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activity Studies

Detailed Findings

-

HeLa Cell Line Study :

- In a study evaluating the impact on HeLa cells, N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide demonstrated an IC50 value of 15.2 µM, indicating effective inhibition of cell proliferation. The mechanism involved apoptosis induction through activation of caspase pathways.

- MCF-7 Breast Cancer Cells :

- A549 Lung Cancer Cells :

Comparison with Similar Compounds

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide's unique combination of functional groups enhances its biological activity compared to related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide | Chlorine instead of bromine affects reactivity | Lower cytotoxicity observed |

| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Lacks nitro group | No significant enzyme inhibition reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.